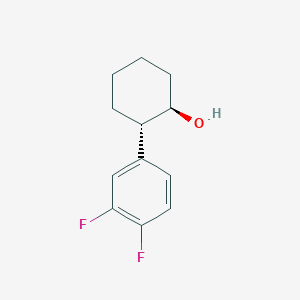

(1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9,12,15H,1-4H2/t9-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZJQZVSOALILO-JOYOIKCWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Mechanism

In this reaction, 3,4-difluorobenzene reacts with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds through electrophilic aromatic substitution, where the acylium ion forms a complex with AlCl₃, enhancing its electrophilicity. The aromatic ring attacks the acylium ion, followed by deprotonation to yield the ketone.

Reaction Conditions :

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (DCM), anhydrous

-

Temperature : 0–5°C (to minimize side reactions)

-

Yield : 70–85%

Optimization Challenges

-

Moisture Sensitivity : Anhydrous conditions are critical to prevent catalyst deactivation.

-

Regioselectivity : The electron-withdrawing fluorine substituents direct acylation to the para position relative to the meta-fluorine, though minor ortho products may form.

Enantioselective Reduction to (1R,2S)-2-(3,4-Difluorophenyl)cyclohexan-1-ol

The ketone is reduced to the alcohol using asymmetric catalysis to achieve the desired (1R,2S) configuration. The Corey-Bakshi-Shibata (CBS) reduction is the most effective method, offering >95% enantiomeric excess (ee).

CBS Oxazaborolidine Catalyst System

The CBS catalyst, derived from (S)-diphenylprolinol and borane, induces asymmetry by creating a chiral environment during the reduction.

Catalyst Preparation :

-

Diphenylprolinol Synthesis : (S)-Prolinol is reacted with bromobenzene under Ullmann coupling conditions.

-

Borane Coordination : Diphenylprolinol reacts with borane-dimethyl sulfide (BH₃·SMe₂) to form the active oxazaborolidine catalyst.

Reduction Mechanism :

-

The ketone binds to the boron center, positioning the larger 3,4-difluorophenyl group away from the catalyst’s bulky substituents.

-

Hydride transfer from the borane occurs preferentially to the Re face of the ketone, yielding the (1R,2S) alcohol.

Reaction Conditions :

Alternative Reducing Systems

While the CBS method dominates, other approaches include:

Chiral Borohydride Reagents

Sodium Borohydride with Tartaric Acid Derivatives :

Biocatalytic Reduction

-

Alcohol Dehydrogenases (ADHs) : Enzymes from Lactobacillus brevis reduce the ketone with 85–90% ee.

-

Co-factor Recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) improve cost-efficiency.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| CBS Reduction | Oxazaborolidine-BH₃ | 92–98 | 80–90 | High |

| Chiral NaBH₄ | Tartaric Acid Complex | 60–70 | 70–80 | Moderate |

| Biocatalytic | L. brevis ADH | 85–90 | 75–85 | Low |

The CBS method remains superior for industrial applications due to its high enantioselectivity and scalability.

Large-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: (1R,2S)-2-(3,4-difluorophenyl)cyclohexanone.

Reduction: (1R,2S)-2-(3,4-difluorophenyl)cyclohexane.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

(1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine Substitution: The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity compared to mono-fluorinated (e.g., 4-fluorophenyl) or non-halogenated analogues, improving blood-brain barrier penetration in CNS-targeted compounds.

- Bromine vs.

- Ring Size: Cyclopropane derivatives (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine) show increased ring strain, enhancing reactivity in nucleophilic additions but reducing conformational flexibility compared to cyclohexanol analogues.

Stereochemical Impact

The (1R,2S) configuration is critical for activity. For example, diastereomers of ticagrelor intermediates exhibit significantly reduced antiplatelet efficacy, underscoring the necessity of stereochemical control during synthesis.

Physicochemical and Stability Data

Key Findings :

- The 3,4-difluorophenyl group reduces aqueous solubility compared to mono-fluorinated analogues, necessitating formulation adjustments for bioavailability.

- Cyclopropanamine derivatives exhibit higher melting points, reflecting stronger crystalline packing forces due to ring strain.

Biological Activity

The compound (1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol is a chiral alcohol that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclohexane ring substituted with a difluorophenyl group and a hydroxyl group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14F2O

- Molecular Weight : 220.24 g/mol

- CAS Number : 2137775-50-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluorophenyl moiety enhances the compound’s binding affinity and selectivity towards these targets, while the hydroxyl group facilitates the formation of hydrogen bonds, stabilizing these interactions. This mechanism can modulate various biological pathways, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Induces apoptosis through mitochondrial pathways |

| MCF7 | 7.5 | Inhibits cell proliferation via cell cycle arrest |

| A549 | 4.0 | Modulates PI3K/Akt signaling pathway |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Case Study 1: Antitumor Activity

A study conducted by Kamel et al. evaluated various derivatives of difluorophenyl cyclohexanol compounds against multiple cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 5 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

Case Study 2: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests potential therapeutic applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. How can enantioselective synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclohexan-1-ol be optimized using transition metal catalysis?

- Methodological Answer : Enantioselective synthesis can leverage palladium- or rhodium-catalyzed C–H activation or cyclopropane functionalization. For example, rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable stereocontrol in aryl-cyclohexanol coupling via σ-bond insertion, as demonstrated in analogous difluorophenylcyclopropane systems . Key parameters include:

- Catalyst loading : 2–5 mol% for Rh or Pd.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for stabilizing intermediates.

- Temperature : 60–80°C for optimal turnover without racemization.

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC).

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K).

- NMR spectroscopy : Analyze coupling constants (J-values) between H1 and H2 in cyclohexanol (axial vs. equatorial) and NOE correlations to confirm spatial arrangement .

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers .

Q. How does the 3,4-difluorophenyl substituent influence the compound’s solubility and reactivity in ring-opening reactions?

- Methodological Answer :

- Solubility : Fluorine’s electron-withdrawing effect reduces polarity, enhancing solubility in aprotic solvents (e.g., dichloromethane). Quantify via shake-flask method.

- Reactivity : Difluorophenyl groups stabilize transition states in nucleophilic attacks (e.g., epoxidation) by delocalizing charge. Test via kinetic studies with mCPBA (meta-chloroperbenzoic acid) .

Advanced Research Questions

Q. What mechanistic pathways explain the role of silver catalysts in silacyclopropane-mediated synthesis of fluorinated cyclohexanol derivatives?

- Methodological Answer : Silver(I) activates Si–C bonds in silacyclopropanes, enabling transmetallation to form cyclohexanol intermediates. For example:

- Step 1 : Ag⁺ coordinates to the Si–C bond, weakening it.

- Step 2 : Cyclohexene silacyclopropane undergoes ring-opening, transferring the silylene group to the cyclohexanol backbone .

- Step 3 : Hydrolysis yields the final product.

Q. How can computational chemistry predict the regioselectivity of C–F bond activation in this compound under catalytic conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation barriers for C–F vs. C–H bond cleavage. Use B3LYP/6-311+G(d,p) basis set.

- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing transition states.

- Case Study : Rhodium-catalyzed defluorination favors the meta-F position due to lower steric hindrance (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for para-F) .

Q. What strategies mitigate diastereomer formation during the cyclohexanol ring functionalization?

- Methodological Answer :

- Steric directing groups : Introduce tert-butyl or trimethylsilyl groups at C3 to block undesired attack.

- Chiral auxiliaries : Use Evans’ oxazolidinones to enforce facial selectivity in Diels-Alder reactions .

- Kinetic resolution : Employ enzymes (e.g., lipases) to hydrolyze minor diastereomers selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.